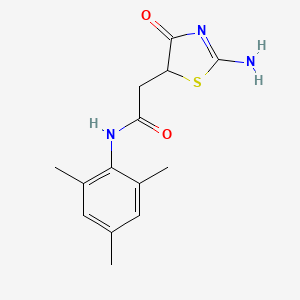![molecular formula C25H15NO6S2 B11591260 3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11591260.png)
3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) is a complex organic compound with a molecular formula of C25H15NO8 It is known for its unique structural features, which include a nitrophenyl group and two hydroxy-thiochromenone moieties
Méthodes De Préparation
The synthesis of 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 4-hydroxy-2H-thiochromen-2-one derivatives under basic conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires careful control of temperature and reaction time to achieve high yields .
Analyse Des Réactions Chimiques
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or triethylamine. Major products formed from these reactions include quinones, amines, and various substituted derivatives .
Applications De Recherche Scientifique
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) involves the selective induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which leads to the activation of p53-mediated apoptotic pathways. The compound decreases mitochondrial membrane potential and causes DNA fragmentation, ultimately resulting in cell death. Additionally, it inhibits the nuclear localization of NF-κB and downregulates the COX-2/PTGES2 cascade and MMP-2, reducing the proliferation, survival, and migration of cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) include other bis-coumarin derivatives and nitrophenyl-containing compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:
3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): Similar structure but with a chromenone moiety instead of thiochromenone.
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): Similar structure but with a chromenone moiety instead of thiochromenone.
The uniqueness of 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C25H15NO6S2 |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
2-hydroxy-3-[(2-hydroxy-4-oxothiochromen-3-yl)-(3-nitrophenyl)methyl]thiochromen-4-one |
InChI |
InChI=1S/C25H15NO6S2/c27-22-15-8-1-3-10-17(15)33-24(29)20(22)19(13-6-5-7-14(12-13)26(31)32)21-23(28)16-9-2-4-11-18(16)34-25(21)30/h1-12,19,29-30H |
Clé InChI |
JMODBWBBHLUNNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(S2)O)C(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(SC5=CC=CC=C5C4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-cyano-N-ethyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide](/img/structure/B11591184.png)
![5-(4-Fluoro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B11591188.png)
![3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11591192.png)
![2-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B11591201.png)
![ethyl 4-[1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11591209.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-3-propoxybenzamide](/img/structure/B11591211.png)

![5-[1-(3-Chlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11591226.png)
![2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11591231.png)
![2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11591239.png)
![8-butyl-13-methylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11591241.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B11591245.png)
![8-bromo-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11591248.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591252.png)
